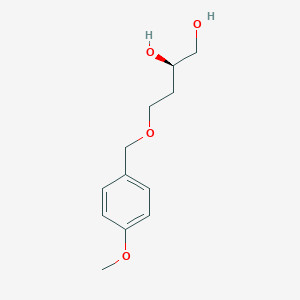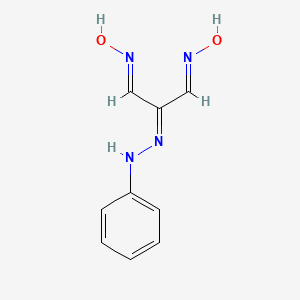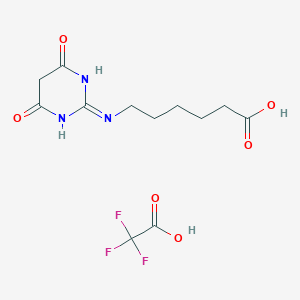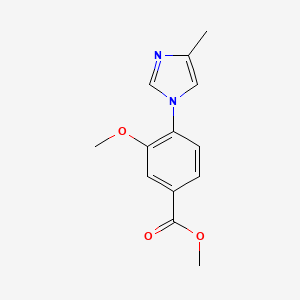
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol
Overview
Description
®-4-(4-Methoxybenzyloxy)-1,2-butanediol is an organic compound characterized by the presence of a methoxybenzyloxy group attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of p-methoxybenzyl chloride for the protection of hydroxy groups, utilizing sodium tert-butoxide in dimethyl sulfoxide as the reaction medium . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol may involve continuous flow processes to ensure scalability and consistency. Photochemical benzylic bromination using bromotrichloromethane in continuous flow has been explored for the production of p-methoxybenzyl-protected intermediates .
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Methoxybenzyloxy)-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
®-4-(4-Methoxybenzyloxy)-1,2-butanediol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of ®-4-(4-Methoxybenzyloxy)-1,2-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(4-Methoxyphenoxy)-1,2-butanediol
- ®-4-(4-Methoxyphenyl)-1,2-butanediol
- ®-4-(4-Methoxybenzyl)-1,2-butanediol
Uniqueness
®-4-(4-Methoxybenzyloxy)-1,2-butanediol is unique due to the presence of the methoxybenzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659810 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213978-61-1 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)



![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
